Cas no 2011844-28-1 (2-fluoro-2-{spiro2.5octan-6-yl}acetic acid)

2-Fluoro-2-{spiro[2.5]octan-6-yl}acetic acid is a fluorinated spirocyclic carboxylic acid derivative characterized by its unique structural framework. The incorporation of a spiro[2.5]octane ring system enhances steric rigidity, while the fluorine atom at the α-position influences electronic properties, potentially improving metabolic stability and binding affinity in medicinal chemistry applications. This compound serves as a versatile intermediate for synthesizing biologically active molecules, particularly in drug discovery, where its spirocyclic motif may confer favorable pharmacokinetic properties. The carboxylic acid functionality allows for further derivatization, enabling the development of targeted analogs. Its structural features make it valuable for exploring structure-activity relationships in pharmaceutical and agrochemical research.
2-fluoro-2-{spiro2.5octan-6-yl}acetic acid structure
2011844-28-1 structure
商品名:2-fluoro-2-{spiro2.5octan-6-yl}acetic acid
CAS番号:2011844-28-1
MF:C10H15FO2
メガワット:186.223306894302
CID:5616751
PubChem ID:165982836

2-fluoro-2-{spiro2.5octan-6-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • EN300-3159408
    • 2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid
    • 2011844-28-1
    • 2-fluoro-2-{spiro2.5octan-6-yl}acetic acid
    • インチ: 1S/C10H15FO2/c11-8(9(12)13)7-1-3-10(4-2-7)5-6-10/h7-8H,1-6H2,(H,12,13)
    • InChIKey: HQUHBDNMJYOYPN-UHFFFAOYSA-N
    • ほほえんだ: FC(C(=O)O)C1CCC2(CC1)CC2

計算された属性

  • せいみつぶんしりょう: 186.10560788g/mol
  • どういたいしつりょう: 186.10560788g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 37.3Ų

2-fluoro-2-{spiro2.5octan-6-yl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3159408-0.25g
2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid
2011844-28-1 95.0%
0.25g
$1235.0 2025-03-19
Enamine
EN300-3159408-1.0g
2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid
2011844-28-1 95.0%
1.0g
$1343.0 2025-03-19
Enamine
EN300-3159408-2.5g
2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid
2011844-28-1 95.0%
2.5g
$2631.0 2025-03-19
Enamine
EN300-3159408-0.5g
2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid
2011844-28-1 95.0%
0.5g
$1289.0 2025-03-19
Enamine
EN300-3159408-10.0g
2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid
2011844-28-1 95.0%
10.0g
$5774.0 2025-03-19
Enamine
EN300-3159408-10g
2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid
2011844-28-1
10g
$5774.0 2023-09-05
Enamine
EN300-3159408-5.0g
2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid
2011844-28-1 95.0%
5.0g
$3894.0 2025-03-19
Enamine
EN300-3159408-0.1g
2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid
2011844-28-1 95.0%
0.1g
$1183.0 2025-03-19
Enamine
EN300-3159408-1g
2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid
2011844-28-1
1g
$1343.0 2023-09-05
Enamine
EN300-3159408-0.05g
2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid
2011844-28-1 95.0%
0.05g
$1129.0 2025-03-19

2-fluoro-2-{spiro2.5octan-6-yl}acetic acid 関連文献

2-fluoro-2-{spiro2.5octan-6-yl}acetic acidに関する追加情報

Comprehensive Overview of 2-Fluoro-2-{Spiro[2.5]Octan-6-Yl}Acetic Acid (CAS No. 2011844-28-1)

2-Fluoro-2-{spiro[2.5]octan-6-yl}acetic acid (CAS No. 2011844-28-1) is a fluorinated spirocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of a spiro[2.5]octane scaffold combined with a fluoroacetic acid moiety makes this compound a versatile intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a building block for bioactive molecules, given its ability to modulate metabolic pathways and enhance molecular stability.

In recent years, the demand for fluorinated compounds like 2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid has surged, driven by their applications in medicinal chemistry and crop protection. The fluoro group is known to improve bioavailability and binding affinity, making it a critical feature in the design of next-generation therapeutics. This compound's spirocyclic structure also contributes to its rigidity, which is advantageous for developing high-performance materials with tailored properties.

The synthesis of 2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid involves multi-step organic reactions, often starting from readily available spiro[2.5]octane derivatives. Key steps include fluorination and carboxylation, which require precise control to ensure high yield and purity. Advanced techniques such as flow chemistry and catalysis have been explored to optimize its production, addressing the growing need for sustainable and scalable synthetic methods.

From an environmental perspective, the biodegradability and ecological impact of fluorinated spirocyclic compounds are topics of ongoing research. Regulatory agencies and industry stakeholders are increasingly focused on green chemistry principles to minimize waste and reduce hazardous byproducts. This aligns with global trends toward sustainable manufacturing, where compounds like 2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid are evaluated for their lifecycle and environmental footprint.

In the pharmaceutical sector, 2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid is being investigated for its potential in central nervous system (CNS) drug development. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for treating neurological disorders, a hot topic in precision medicine. Additionally, its role in proteolysis-targeting chimeras (PROTACs) has sparked interest, as these molecules represent a breakthrough in targeted protein degradation therapies.

The agrochemical industry also benefits from the unique properties of 2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid. Its incorporation into herbicides and pesticides has shown promise in enhancing efficacy while reducing environmental persistence. This aligns with the growing consumer demand for eco-friendly crop solutions and stricter regulations on persistent organic pollutants (POPs).

Analytical characterization of 2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid typically involves techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods ensure the compound meets the stringent purity standards required for research and industrial applications. The development of novel analytical protocols for fluorinated compounds remains an active area of innovation.

In conclusion, 2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid (CAS No. 2011844-28-1) represents a compelling example of how fluorinated spirocyclic compounds are shaping the future of drug discovery, material science, and agrochemical innovation. Its multifaceted applications and alignment with sustainability goals make it a compound of enduring relevance in scientific and industrial communities.

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